

Spectroscopic Profile of Isoacteoside: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **isoacteoside**, a phenylethanoid glycoside of significant interest in pharmaceutical research. This document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics, offering a foundational resource for its identification, characterization, and analysis in complex matrices.

Mass Spectrometry Data

High-resolution mass spectrometry of **isoacteoside** is typically performed using electrospray ionization (ESI) in negative ion mode, which readily produces a deprotonated molecular ion.

Table 1: High-Resolution ESI-MS Data for Isoacteoside

Ion Description	Observed m/z	Theoretical m/z	Molecular Formula
[M-H] ⁻	623.1984	623.1976	C29H35O15 ⁻

The fragmentation pattern of **isoacteoside** in MS/MS experiments provides valuable structural information, primarily through the cleavage of glycosidic and ester linkages.

Table 2: Key MS/MS Fragmentation Data for **Isoacteoside** ([M-H]⁻ at m/z 623)



Fragment Ion (m/z)	Proposed Neutral Loss	Structure of Fragment
461	C ₉ H ₈ O ₃ (Caffeoyl moiety)	[M-H-caffeoyl] ⁻
489	C ₆ H ₁₀ O ₅ (Rhamnose)	[M-H-rhamnose] ⁻

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of **isoacteoside** is heavily reliant on a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D correlation spectroscopy (COSY, HSQC, HMBC). The data presented here is based on spectra recorded in deuterated methanol (CD₃OD).

Table 3: ¹H NMR Spectroscopic Data for **Isoacteoside** (in CD₃OD)



Aglycone (Phenylethanol moiety) α 2.78 t 7.0 β 3.95 m 1' 131.6 s 2' 6.68 d 2.0 5' 6.67 d 8.0 6' 6.55 dd 8.0, 2.0 Aglycone (Caffeoyl moiety) 2 7.04 d 2.0 5 6.77 d 8.2 6 6.93 dd 8.2, 2.0 7 (α) 6.27 d 15.9 8 (β) 7.58 d 15.9 Glucose Moiety 1" 4.38 d 7.8 2" 3.52 m 3" 3.65 t 9.0 4" 4.91 t 9.5 5" 3.69 m	Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
β 3.95 m 1' 131.6 s 2' 6.68 d 2.0 5' 6.67 d 8.0 6' 6.55 dd 8.0, 2.0 Aglycone (Caffeoyl moiety) 2 7.04 d 2.0 5 6.77 d 8.2 6 6.93 dd 8.2, 2.0 7 (α) 6.27 d 15.9 8 (β) 7.58 d 15.9 Glucose Moiety 1" 4.38 d 7.8 2" 3.52 m 3" 3.65 t 9.0 4" 4.91 t 9.5 5" 3.69 m	(Phenylethanol			
1' 131.6 s 2' 6.68 d 2.0 5' 6.67 d 8.0 6' 6.55 dd 8.0, 2.0 Aglycone (Caffeoyl moiety) 2 7.04 d 2.0 5 6.77 d 8.2 6 6.93 dd 8.2, 2.0 7 (α) 6.27 d 15.9 8 (β) 7.58 d 15.9 Glucose Moiety 1" 4.38 d 7.8 2" 3.52 m 3" 3.65 t 9.0 4" 4.91 t 9.5 5" 3.69 m	α	2.78	t	7.0
2' 6.68 d 2.0 5' 6.67 d 8.0 6' 6.55 dd 8.0, 2.0 Aglycone (Caffeoyl moiety) 2 7.04 d 2.0 5 6.77 d 8.2 6 6.93 dd 8.2, 2.0 7 (a) 6.27 d 15.9 8 (B) 7.58 d 15.9 Glucose Moiety 1" 4.38 d 7.8 2" 3.52 m 3" 3.65 t 9.0 4" 4.91 t 9.5	β	3.95	m	
5' 6.67 d 8.0 6' 6.55 dd 8.0, 2.0 Aglycone (Caffeoyl moiety) 2 7.04 d 2.0 5 6.77 d 8.2 6 6.93 dd 8.2, 2.0 7 (α) 6.27 d 15.9 8 (β) 7.58 d 15.9 Glucose Moiety 1" 4.38 d 7.8 2" 3.52 m 3" 3.65 t 9.0 4" 4.91 t 9.5 5" 3.69 m	1'	131.6	S	_
6' 6.55 dd 8.0, 2.0 Aglycone (Caffeoyl moiety) 2 7.04 d 2.0 5 6.77 d 8.2 6 6.93 dd 8.2, 2.0 7 (α) 6.27 d 15.9 8 (β) 7.58 d 15.9 Glucose Moiety 1" 4.38 d 7.8 2" 3.52 m 3" 3.65 t 9.0 4" 4.91 t 9.5 5" 3.69 m	2'	6.68	d	2.0
Aglycone (Caffeoyl moiety) 2 7.04 d 2.0 5 6.77 d 8.2 6 6.93 dd 8.2, 2.0 7 (α) 6.27 d 15.9 8 (β) 7.58 d 15.9 Glucose Moiety 1" 4.38 d 7.8 2" 3.52 m 3" 3.65 t 9.0 4" 4.91 t 9.5 5" 3.69 m	5'	6.67	d	8.0
moiety) 2 7.04 d 2.0 5 6.77 d 8.2 6 6.93 dd 8.2, 2.0 7 (α) 6.27 d 15.9 8 (β) 7.58 d 15.9 Glucose Moiety 1" 4.38 d 7.8 2" 3.52 m 3" 3.65 t 9.0 4" 4.91 t 9.5 5" 3.69 m	6'	6.55	dd	8.0, 2.0
5 6.77 d 8.2 6 6.93 dd 8.2, 2.0 7 (α) 6.27 d 15.9 8 (β) 7.58 d 15.9 Glucose Moiety 1" 4.38 d 7.8 2" 3.52 m 3" 3.65 t 9.0 4" 4.91 t 9.5 5" 3.69 m				
6 6.93 dd 8.2, 2.0 7 (α) 6.27 d 15.9 8 (β) 7.58 d 15.9 Glucose Moiety 1" 4.38 d 7.8 2" 3.52 m 3" 3.65 t 9.0 4" 4.91 t 9.5 5" 3.69 m	2	7.04	d	2.0
7 (α) 6.27 d 15.9 8 (β) 7.58 d 15.9 Glucose Moiety 1" 4.38 d 7.8 2" 3.52 m 3" 3.65 t 9.0 4" 4.91 t 9.5 5" 3.69 m	5	6.77	d	8.2
8 (β) 7.58 d 15.9 Glucose Moiety 1" 4.38 d 7.8 2" 3.52 m 3" 3.65 t 9.0 4" 4.91 t 9.5 5" 3.69 m	6	6.93	dd	8.2, 2.0
Glucose Moiety 1" 4.38 d 7.8 2" 3.52 m 3" 3.65 t 9.0 4" 4.91 t 9.5 5" 3.69 m	7 (α)	6.27	d	15.9
1" 4.38 d 7.8 2" 3.52 m 3" 3.65 t 9.0 4" 4.91 t 9.5 5" 3.69 m	8 (β)	7.58	d	15.9
2" 3.52 m 3" 3.65 t 9.0 4" 4.91 t 9.5 5" 3.69 m	Glucose Moiety			
3" 3.65 t 9.0 4" 4.91 t 9.5 5" 3.69 m	1"	4.38	d	7.8
4" 4.91 t 9.5 5" 3.69 m	2"	3.52	m	
5" 3.69 m	3"	3.65	t	9.0
	4"	4.91	t	9.5
	5"	3.69	m	
6"a 4.35 dd 11.8, 2.2	6"a	4.35	dd	11.8, 2.2
6"b 4.52 dd 11.8, 6.0	6"b	4.52	dd	11.8, 6.0



Rhamnose Moiety			
1""	5.18	d	1.5
2'''	3.92	m	
3'''	3.60	dd	9.5, 3.2
4'''	3.33	t	9.5
5'''	3.55	m	
6'''	1.09	d	6.2

Table 4: ¹³C NMR Spectroscopic Data for **Isoacteoside** (in CD₃OD)



Position	Chemical Shift (δ, ppm)
Aglycone (Phenylethanol moiety)	
α	36.5
β	72.1
1'	131.6
2'	117.2
3'	146.1
4'	144.8
5'	116.5
6'	121.3
Aglycone (Caffeoyl moiety)	
1	127.8
2	115.3
3	146.8
4	149.8
5	116.2
6	123.0
7 (α)	148.3
8 (β)	114.5
9 (C=O)	168.4
Glucose Moiety	
1"	104.2
2"	76.2
3"	81.5



4"	71.8
5"	76.0
6"	64.8
Rhamnose Moiety	
1"'	102.9
2""	72.3
3""	72.1
4'''	73.8
5'''	70.7
6'''	18.0

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

Mass Spectrometry (UPLC-Q-TOF-MS)

- Instrumentation: Waters ACQUITY UPLC system coupled to a Xevo G2-XS QTOF Mass Spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 μm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile
 (B).
- Elution Gradient: A typical gradient starts with a low percentage of B, which is gradually increased to elute compounds of increasing hydrophobicity.
- Flow Rate: 0.3 mL/min.



• Column Temperature: 30 °C.

MS Analysis:

Ionization Mode: ESI negative.

Capillary Voltage: 2.0 - 3.0 kV.

Cone Voltage: 40 V.

Source Temperature: 100 - 120 °C.

Desolvation Temperature: 350 - 450 °C.

Desolvation Gas Flow: 600 - 800 L/hr.

Acquisition Range: m/z 50 - 1200.

 MS/MS: Collision-induced dissociation (CID) with argon as the collision gas. Collision energy can be ramped (e.g., 20-40 eV) to obtain comprehensive fragmentation information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Bruker Avance III HD spectrometer (or equivalent) operating at a proton frequency of 500 MHz or higher, equipped with a cryoprobe for enhanced sensitivity.
- Sample Preparation: 5-10 mg of purified isoacteoside is dissolved in ~0.5 mL of deuterated methanol (CD₃OD).
- ¹H NMR:
 - Pulse Program: zg30 or similar standard pulse sequence.
 - Acquisition Parameters: 32-64 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.
- 13C NMR:

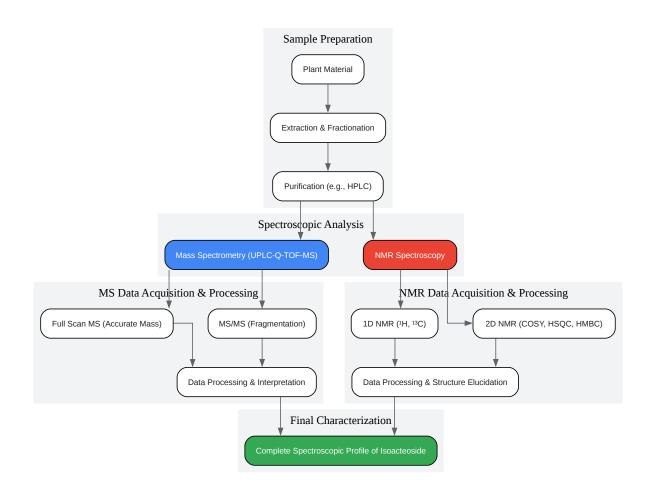


- Pulse Program: zgpg30 with proton decoupling.
- Acquisition Parameters: 1024-4096 scans, spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds.
- 2D NMR (COSY, HSQC, HMBC):
 - Standard pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf) are used.
 - COSY: Spectral widths in both dimensions are set to encompass all proton signals.
 - HSQC: The spectral width in F2 (¹H) is set to cover the proton chemical shift range, and in F1 (¹³C) to cover the carbon chemical shift range.
 - HMBC: Optimized for a long-range coupling constant of 8 Hz to observe 2- and 3-bond correlations.

Mandatory Visualizations

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of **isoacteoside**.





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